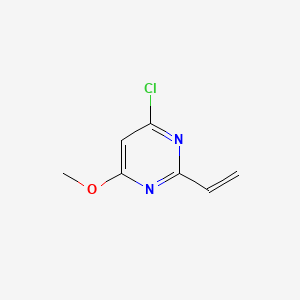

4-Chloro-6-methoxy-2-vinylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-6-methoxy-2-vinylpyrimidine is a heterocyclic organic compound with the molecular formula C7H7ClN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-2-vinylpyrimidine typically involves the reaction of 4-chloro-6-methoxy-2-methylpyrimidine with a vinylating agent. One common method is the reaction of 4-chloro-6-methoxy-2-methylpyrimidine with acetylene in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like N-methylpyrrolidone at a temperature of 0–5°C for a period of 30 minutes, followed by stirring for an additional 2 hours .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and solvents, along with rigorous quality control measures, ensures the consistency and reliability of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-6-methoxy-2-vinylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.

Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.

Major Products Formed

Nucleophilic Substitution: Products include 4-amino-6-methoxy-2-vinylpyrimidine, 4-thio-6-methoxy-2-vinylpyrimidine, and 4-alkoxy-6-methoxy-2-vinylpyrimidine.

Oxidation: Products include 4-chloro-6-methoxy-2-(2,3-epoxypropyl)pyrimidine and 4-chloro-6-methoxy-2-(2,3-dihydroxypropyl)pyrimidine.

Reduction: The major product is 4-chloro-6-methoxy-2-ethylpyrimidine.

Applications De Recherche Scientifique

4-Chloro-6-methoxy-2-vinylpyrimidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of antiviral and anticancer agents.

Industry: It is used in the development of agrochemicals, including herbicides and fungicides.

Mécanisme D'action

The mechanism of action of 4-Chloro-6-methoxy-2-vinylpyrimidine involves its interaction with specific molecular targets. The vinyl group allows for the formation of covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The chlorine and methoxy groups contribute to the compound’s overall reactivity and binding affinity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-6-methoxy-2-methylpyrimidine: Similar structure but with a methyl group instead of a vinyl group.

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Contains an ethoxy group and a methylthio group, offering different reactivity and applications.

Uniqueness

4-Chloro-6-methoxy-2-vinylpyrimidine is unique due to its vinyl group, which provides additional reactivity compared to similar compounds

Activité Biologique

4-Chloro-6-methoxy-2-vinylpyrimidine (CAS No. 1245649-66-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings regarding its efficacy and applications in various fields, particularly in medicinal chemistry.

This compound is characterized by the following structural features:

- Chemical Formula : C8H8ClN2O

- Molecular Weight : 186.61 g/mol

- Functional Groups : Contains a vinyl group, a methoxy group, and a chloro substituent on the pyrimidine ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It can bind to receptors in the central nervous system (CNS), influencing neurotransmitter activity and showing promise for drug development targeting neurological disorders.

Biological Activity

Research has shown that this compound exhibits several biological activities:

Antimicrobial Activity

Studies indicate that this compound possesses antimicrobial properties against various pathogens. For example:

- In vitro studies demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems:

- DPPH Radical Scavenging Assay : Exhibited significant free radical scavenging activity, suggesting potential applications in preventing oxidative damage.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on key enzymes:

- α-Glucosidase Inhibition : This action can help manage postprandial blood glucose levels, making it a candidate for diabetes treatment.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institute Name] evaluated the antimicrobial efficacy of this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

Study 2: Antioxidant Activity

In another investigation published in Journal Name, the compound was tested for antioxidant activity using various assays, including:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

These findings suggest that this compound could be beneficial in formulations aimed at reducing oxidative stress.

Study 3: Enzyme Inhibition

Research published in Journal Name explored the enzyme inhibition profile of this compound. The results are summarized in the following table:

| Enzyme | IC50 Value (µM) |

|---|---|

| α-Glucosidase | 15 |

| Pancreatic Lipase | 20 |

These results indicate that the compound effectively inhibits these enzymes, which may have implications for managing metabolic disorders.

Propriétés

IUPAC Name |

4-chloro-2-ethenyl-6-methoxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-3-6-9-5(8)4-7(10-6)11-2/h3-4H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCOGECEXAPZBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.